molecular formula C10H12F2O B7977074 1-(3,5-Difluorophenyl)-2-methyl-2-propanol

1-(3,5-Difluorophenyl)-2-methyl-2-propanol

Cat. No. B7977074
M. Wt: 186.20 g/mol
InChI Key: YYESFPVLOJOMPC-UHFFFAOYSA-N
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Patent
US07727984B2

Procedure details

The target compound is obtained by reacting a Grignard compound, prepared from 25.0 g (121 mmol) of 3,5-difluorobenzyl bromide, with 12.6 mL (171 mmol) of acetone. Yellow oil. Yield: 13.5 g (60%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH2:5]Br.[CH3:11][C:12]([CH3:14])=[O:13]>>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][C:12]([CH3:14])([OH:13])[CH3:11])[CH:7]=[C:8]([F:10])[CH:9]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(CBr)C=C(C1)F
Name
Quantity
12.6 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The target compound is obtained

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1)F)CC(C)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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